3-Methylquinoxaline-2-carboxylic acid

Übersicht

Beschreibung

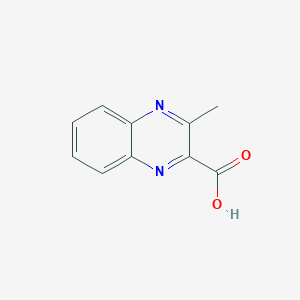

3-Methylquinoxaline-2-carboxylic acid is a heterocyclic aromatic organic compound with the molecular formula C10H8N2O2. It is a derivative of quinoxaline, featuring a carboxylic acid group at the second position and a methyl group at the third position of the quinoxaline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylquinoxaline-2-carboxylic acid typically involves the reaction of 3-methylquinoxaline with suitable reagents to introduce the carboxylic acid group. One common method involves the use of acetoacetic ester, dimethylformamide (DMF), and potassium carbonate (K2CO3) under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Methylchinoxalin-2-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinoxalin-2,3-dicarbonsäure zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder ein Aldehyd umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können am Chinoxalinring auftreten und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Thiole) werden unter geeigneten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinoxalin-2,3-dicarbonsäure, 3-Methylchinoxalin-2-carboxaldehyd und verschiedene substituierte Chinoxalinderivate .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have revealed that derivatives of 3-methylquinoxaline, including MQCA, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study developed new 3-methylquinoxaline derivatives that were tested against HepG-2 (liver cancer) and MCF-7 (breast cancer) cells. The most promising derivative showed potential as a VEGFR-2 inhibitor, indicating its role in angiogenesis inhibition, which is crucial for tumor growth .

Table 1: Cytotoxicity of MQCA Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 11e | HepG-2 | X | VEGFR-2 inhibition |

| 11g | MCF-7 | Y | Induces apoptosis |

Antibacterial Properties

MQCA has been investigated for its antibacterial properties against various pathogens. A notable study demonstrated its effectiveness in inhibiting the growth of specific plant pathogenic bacteria. The compound exhibited a broad spectrum of antimicrobial activity, making it a candidate for developing new bactericides .

Table 2: Antibacterial Efficacy of MQCA

| Pathogen | Inhibition Rate (%) at 200 µg/mL |

|---|---|

| Acinetobacter spp. | 61.88 |

| Pseudomonas spp. | 53.19 |

Reference Standard in Food Safety

MQCA is utilized as a reference standard in food safety testing, particularly for detecting residues of olaquindox, an antibiotic used in animal husbandry. The compound's stability and reliability as a reference material are critical for ensuring compliance with safety regulations in food products .

Table 3: Stability Data of MQCA in Various Conditions

| Temperature (°C) | % Recovery at t=0 months | % Recovery at t=6 months |

|---|---|---|

| -20 | 110.5 | 100.5 |

| Room Temp | 110.0 | 22.5 |

| +37 | 22.0 | 1.5 |

Case Study 1: Anticancer Research

In a study conducted on the anticancer properties of MQCA derivatives, researchers synthesized several compounds and evaluated their cytotoxic effects using cell cycle analysis and apoptosis assays. The results indicated that certain derivatives not only inhibited cell proliferation but also triggered apoptotic pathways through the activation of caspases, highlighting their potential as therapeutic agents against cancer .

Case Study 2: Antibacterial Efficacy

A field study assessed the protective and curative effects of MQCA against bacterial fruit blotch disease in melon plants caused by Acinetobacter. The results showed that treatment with MQCA significantly reduced disease severity compared to untreated controls, demonstrating its practical application in agriculture as an eco-friendly bactericide .

Wirkmechanismus

The mechanism of action of 3-methylquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce oxidative stress in cells by disrupting the balance of reactive oxygen species (ROS) and antioxidant defenses . This can lead to cell damage and apoptosis through the activation of mitochondrial pathways and the regulation of genes involved in oxidative stress responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chinoxalin-2-carbonsäure: Fehlt die Methylgruppe an der dritten Position.

3-Methylchinoxalin: Fehlt die Carbonsäuregruppe an der zweiten Position.

Chinoxalin-2,3-dicarbonsäure: Enthält eine zusätzliche Carbonsäuregruppe an der dritten Position.

Einzigartigkeit

3-Methylchinoxalin-2-carbonsäure ist aufgrund des Vorhandenseins sowohl der Methyl- als auch der Carbonsäuregruppe einzigartig, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Diese Kombination von funktionellen Gruppen macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie .

Biologische Aktivität

Overview

3-Methylquinoxaline-2-carboxylic acid (MQCA) is a heterocyclic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. Its molecular formula is C10H8N2O2, and it serves as a significant metabolite of olaquindox, an antibiotic used in veterinary medicine. This article delves into the various biological activities associated with MQCA, supported by recent research findings and case studies.

Antimicrobial Activity

Mechanism of Action

MQCA exhibits antimicrobial properties, particularly against Mycobacterium species. A study demonstrated that derivatives of quinoxaline-2-carboxylic acid, including MQCA, showed significant antimycobacterial activity. Compound 4 , a derivative of MQCA, displayed potent activity against M. tuberculosis, with a minimum inhibitory concentration (MIC) of 1.25 μg/mL . The mechanism involves DNA damage, as confirmed by whole-genome sequencing revealing mutations in specific genes associated with resistance .

Table 1: Antimicrobial Activity of 3-Methylquinoxaline Derivatives

| Compound | Target Organism | MIC (μg/mL) | Notes |

|---|---|---|---|

| 4 | M. tuberculosis | 1.25 | High activity, low toxicity in vivo |

| 5 | M. smegmatis | Varies | Structural modifications affected activity |

| 6 | E. faecalis | 0.4 - 1.9 | Comparable to standard antibiotics |

| 7 | C. albicans | 0.39 - 0.78 | High antifungal activity |

Anticancer Activity

Cell Cycle Regulation

Research indicates that MQCA can induce cell cycle arrest at the S phase in HepG2 cells, leading to cytotoxic effects . This property is crucial for its potential use in cancer therapy.

Case Study: VEGFR-2 Inhibition

In a study focusing on derivatives designed to inhibit VEGFR-2, compounds derived from MQCA were assessed for cytotoxicity against human cancer cell lines such as MCF-7 and HepG-2. The most promising derivative showed significant apoptotic effects through modulation of key apoptotic pathways involving caspases and Bcl-2 family proteins .

Table 2: Cytotoxic Effects of MQCA Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 11e | MCF-7 | <1 | Induces apoptosis via caspase activation |

| 12g | HepG-2 | <5 | Cell cycle arrest at S phase |

Biochemical Pathways

MQCA's biological activity is closely linked to oxidative stress pathways in cells. Studies have shown that it can alter gene expression and enzymatic activities, contributing to its cytotoxic effects in liver cells . The compound's interaction with biomolecules may involve enzyme inhibition or activation, leading to significant changes in cellular function.

Safety and Toxicity

While MQCA demonstrates promising biological activities, safety assessments are crucial for its therapeutic application. Studies indicate that while it has cytotoxic effects on cancer cells, its toxicity profile needs thorough evaluation in vivo to ensure safety for potential clinical use .

Eigenschaften

IUPAC Name |

3-methylquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-6-9(10(13)14)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPNADFNSANIPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424475 | |

| Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74003-63-7 | |

| Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2-quinoxalinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.